molecular formula C21H18N2O2 B2904779 5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899728-66-6

5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2904779
CAS No.: 899728-66-6
M. Wt: 330.387
InChI Key: DJGIUXRWXUKZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a rare, complex heterocyclic compound offered as part of a specialized chemical collection for early discovery research. This spiro-fused benzopyrazolooxazine scaffold, incorporating furan and p-tolyl substituents, is of significant interest in medicinal chemistry and materials science for constructing novel molecular architectures. Compounds based on the pyrazoline core, particularly those containing a furan ring, are frequently investigated for their diverse biological activities. Research on analogous structures has demonstrated potential in developing new antimicrobial agents, with some derivatives showing activity against a range of bacterial and fungal microorganisms . The unique three-dimensional structure of this spiro-fused system provides a valuable rigid scaffold for probing biological targets and structure-activity relationships (SAR) in drug discovery programs. This product is provided as a research-grade material for use in chemical synthesis, library development, and biological screening. As an early-discovery chemical, no analytical data is collected by the supplier. The buyer assumes responsibility to confirm product identity and/or purity. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. All sales are final.

Properties

IUPAC Name

5-(furan-2-yl)-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-8-10-15(11-9-14)17-13-18-16-5-2-3-6-19(16)25-21(23(18)22-17)20-7-4-12-24-20/h2-12,18,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGIUXRWXUKZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule characterized by a unique combination of heterocycles, particularly furan and pyrazole rings. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry. This article aims to explore the biological activities associated with this compound, drawing on various studies and findings.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against various cancer cell lines. In one study, related compounds demonstrated IC50 values ranging from 16.19 μM to 60 μM against HCT-116 and MCF-7 cell lines, indicating moderate to potent anticancer activity .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-11616.19
Compound BMCF-717.16
Compound CVarious< 60

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. In particular, several compounds have been identified that inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, certain derivatives exhibited COX-2 inhibitory activities with IC50 values as low as 0.034 μM, suggesting strong anti-inflammatory potential .

Table 2: COX Inhibition Studies

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound D5.400.01
Compound E0.0340.052

The mechanism of action for compounds such as This compound often involves interactions with specific molecular targets such as enzymes and receptors. The furan and pyrazole moieties are capable of engaging in π-π stacking interactions and hydrogen bonding with biological macromolecules, which can modulate enzyme activity or receptor signaling pathways .

Study on Anticancer Properties

In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, researchers synthesized a series of compounds including This compound . These compounds were tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design .

Study on Anti-inflammatory Effects

Another significant study investigated the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced paw edema model in rats. The results showed that several derivatives exhibited high edema inhibition percentages (up to 96%), demonstrating their potential as anti-inflammatory agents with minimal gastrointestinal toxicity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Features Reference
Target Compound Benzo[e]pyrazolo-oxazine 5-(Furan-2-yl), 2-(p-tolyl) Rigid oxazine ring, hydrophobic p-tolyl group -
2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole Pyrazole-thiazole Thiazole ring, phenyl group Enhanced π-π stacking potential
5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Benzo[e]pyrazolo-oxazine 5-(3-Chlorophenyl), 2-phenyl Increased hydrophobicity (LogP = 4.01)
4-Chloro-2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazin-2-yl)phenol Benzo[e]pyrazolo-oxazine 4-Chloro-phenol, 5-(furan-2-yl) Hydroxyl group for H-bonding
2-Methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo-oxazin-2-yl)phenol Benzo[e]pyrazolo-oxazine 2-Methoxy, thiophen-3-yl Thiophene as furan bioisostere
  • Chlorophenyl and phenol substituents () increase hydrophobicity and polarity, respectively, impacting solubility and membrane permeability. Thiophene substitution () may alter electronic properties compared to furan, influencing receptor affinity.
Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight LogP Solubility (Predicted) Melting Point (°C) Reference
Target Compound ~360–370 ~3.5–4 Low (lipophilic) Not reported -
5-(3-Chlorophenyl)-2-phenyl-analogue 360.84 4.01 Very low Not reported
4-Chloro-phenol derivative 366.8 ~3.0 Moderate (polar OH) Not reported
2-(Furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo-oxazine-5,1'-cyclohexane] 308.38 2.8 Moderate Not reported
  • Key Observations: The p-tolyl group in the target compound contributes to a higher LogP than spirocyclohexane derivatives (), favoring lipid bilayer penetration. Phenol-substituted analogues () show improved aqueous solubility due to H-bonding capacity.

Q & A

Q. What are the key synthetic routes for 5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

The synthesis typically involves multi-step reactions, including cyclization of precursors such as substituted hydrazines and carbonyl compounds. A common approach involves:

  • Step 1 : Formation of the pyrazole ring via condensation of hydrazine derivatives with ketones.
  • Step 2 : Cyclization with a phenolic component to construct the benzoxazine moiety.
  • Step 3 : Functionalization of the furan and p-tolyl groups via Suzuki coupling or nucleophilic substitution. Microwave-assisted synthesis has been shown to reduce reaction time and improve yields compared to traditional thermal methods .

Q. How is the compound’s structure confirmed post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and ring fusion.
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% by area normalization).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values). X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while toluene minimizes side reactions in aryl substitutions .
  • Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling reactions for furan and p-tolyl groups .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition in sensitive intermediates. Systematic Design of Experiments (DoE) can identify interactions between variables (e.g., solvent, temperature, catalyst loading) to maximize yield .

Q. What computational methods predict the compound’s biological activity and target interactions?

Advanced approaches include:

  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., COX-2 for anti-inflammatory activity).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations).
  • QSAR Modeling : Links substituent electronic properties (e.g., Hammett σ values) to bioactivity trends. These methods guide experimental validation, reducing trial-and-error screening .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported biological activities (e.g., variable IC₅₀ values across studies)?

Strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds.
  • Structure-Activity Relationship (SAR) Analysis : Compare derivatives to isolate substituent effects (e.g., chlorine vs. methoxy groups altering logP and membrane permeability) .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or assay-specific artifacts.

Q. What experimental controls are critical when evaluating the compound’s antimicrobial activity?

Essential controls:

  • Positive Controls : Standard antibiotics (e.g., ciprofloxacin for Gram-negative bacteria).
  • Solvent Controls : DMSO at concentrations ≤1% to rule out solvent toxicity.
  • Time-Kill Assays : Confirm static vs. cidal effects over 24–48 hours. MIC/MBC ratios should be reported to clarify mechanism .

Structural and Mechanistic Insights

Q. How does the furan ring influence the compound’s electronic properties and reactivity?

The furan’s electron-rich π-system:

  • Enhances electrophilic substitution at the 5-position.
  • Stabilizes charge-transfer complexes in photophysical studies (e.g., fluorescence quenching by nitroaromatics).
  • Modulates redox potential, as shown by cyclic voltammetry (e.g., E₁/2 ≈ −0.8 V vs. Ag/AgCl) .

Q. What spectroscopic techniques characterize the compound’s dynamic behavior in solution?

Advanced methods:

  • 2D NMR (COSY, NOESY) : Maps spatial proximity of protons in the fused ring system.
  • Variable-Temperature NMR : Detects conformational flipping in the dihydrooxazine ring (ΔG‡ ≈ 60 kJ/mol).
  • UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~ 280 nm) for solvatochromic studies .

Comparative Analysis

Q. How do structural analogs compare in terms of metabolic stability?

Key findings from cytochrome P450 (CYP) assays:

  • Analog with p-fluorophenyl : Increased CYP3A4 metabolism (t₁/₂ = 2.1 h vs. 4.5 h for parent compound).
  • Methoxy-substituted derivatives : Reduced clearance due to steric hindrance of oxidation sites. Microsomal stability assays (e.g., human liver microsomes) combined with LC-MS/MS are standard .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing and reactions.
  • Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal.
    Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest moderate hazard .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.